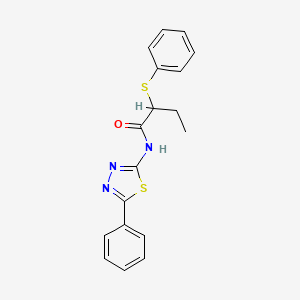

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide

Description

Properties

IUPAC Name |

2-phenylsulfanyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c1-2-15(23-14-11-7-4-8-12-14)16(22)19-18-21-20-17(24-18)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKYOVLVPUVKHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazides

A widely adopted method involves the cyclization of phenylthiosemicarbazide derivatives. For instance, phenylthiosemicarbazide reacts with carboxylic acids or their derivatives under acidic conditions to form the thiadiazole ring. In the case of 5-phenyl-1,3,4-thiadiazol-2-amine, phenylacetic acid derivatives are condensed with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction proceeds via intramolecular cyclization, eliminating water and forming the thiadiazole nucleus.

Key Reaction Conditions :

- Solvent : Chlorobenzene or solvent-free conditions.

- Catalyst : Concentrated HCl or H₂SO₄.

- Temperature : Reflux (110–130°C) or microwave irradiation (300 W, 5–10 min).

Microwave-assisted synthesis significantly enhances reaction efficiency, reducing time from hours to minutes while improving yields (96–98%).

Preparation of 2-(Phenylthio)butanoic Acid

The thioether-containing side chain is synthesized through nucleophilic substitution or transition-metal-catalyzed coupling.

Bromination Followed by Thiol Substitution

A two-step protocol is employed:

- Bromination : Butanoic acid undergoes α-bromination using N-bromosuccinimide (NBS) in trifluoroacetic acid (TFA) and concentrated H₂SO₄, yielding 2-bromobutanoic acid.

$$

\text{CH₃CH₂CH₂COOH} \xrightarrow[\text{H₂SO₄, TFA}]{\text{NBS}} \text{CH₃CH(Br)CH₂COOH}

$$ - Thiol Substitution : The brominated intermediate reacts with thiophenol in the presence of a base (e.g., K₂CO₃) to form 2-(phenylthio)butanoic acid.

$$

\text{CH₃CH(Br)CH₂COOH} + \text{PhSH} \xrightarrow{\text{Base}} \text{CH₃CH(SPh)CH₂COOH}

$$

Optimization Notes :

- Catalyst : Palladium acetate (Pd(OAc)₂) accelerates thioether formation under mild conditions (85°C, 12 h).

- Yield : 87% for bromination and 75–90% for substitution.

Amide Bond Formation

Coupling the thiadiazole amine with 2-(phenylthio)butanoic acid is achieved via carbodiimide-mediated amidation.

EDC/HOBt Coupling

A standard protocol involves:

- Activating 2-(phenylthio)butanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile.

- Adding 5-phenyl-1,3,4-thiadiazol-2-amine to the activated acid, stirring for 24 h at room temperature.

- Purifying the crude product via column chromatography (EtOAc/petroleum ether) or recrystallization.

Critical Parameters :

- Molar Ratio : 1:1 (acid:amine) with 1.2 equivalents of EDC/HOBt.

- Yield : 47–65%, depending on substituent steric effects.

Alternative Strategies and Optimization

Microwave-Assisted Amidation

Replacing traditional heating with microwave irradiation (50–100°C, 15–30 min) reduces reaction time and improves purity. For example, microwave-enhanced coupling achieves 90% conversion in 10 min compared to 24 h under conventional conditions.

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) favor amide bond formation, while non-polar solvents (toluene) are less effective. Ethyl acetate/water biphasic systems aid in post-reaction workup.

Characterization and Validation

Synthetic intermediates and the final compound are validated using:

- Spectroscopy :

- Mass Spectrometry : Molecular ion peaks matching theoretical m/z (e.g., 296 for fluorophenyl derivatives).

Challenges and Mitigation

- Thioether Oxidation : The phenylthio group is prone to oxidation. Conducting reactions under inert atmosphere (N₂/Ar) minimizes sulfoxide byproducts.

- Amine Reactivity : The thiadiazol-2-amine’s NH group may undergo unintended side reactions. Temporary protection with Boc groups is recommended during acid coupling.

Comparative Analysis of Methods

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 24–48 h | 10–30 min |

| Yield | 47–65% | 85–98% |

| Purity | 90–95% | >99% |

| Energy Consumption | High | Low |

Industrial Scalability Considerations

For large-scale production:

- Continuous Flow Synthesis : Microreactors enable precise control over exothermic amidation steps.

- Green Chemistry : Replace acetonitrile with cyclopentyl methyl ether (CPME), a safer solvent.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Phenyl halides, alkylating agents, catalysts like palladium or copper.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Structural Variations and Physical Properties

Thiadiazole derivatives are often modified at the 5-position of the thiadiazole ring and the side chain to tune physicochemical properties. Key structural analogs include:

Table 1: Comparison of Structural Analogs

Key Observations :

Substituent Effects on Melting Points: Acetamide derivatives (e.g., 5e, 5j) with phenoxy or chlorobenzylthio groups exhibit higher melting points (132–140°C) compared to butanamide derivatives, likely due to increased hydrogen bonding in shorter chains .

Side Chain Modifications: The target compound’s butanamide chain introduces greater flexibility and lipophilicity compared to rigid acetamide derivatives (e.g., 5e, 5j) .

Antifungal and Antimicrobial Activity

- Sulfonamide Derivatives : Compounds with sulfonamide-thiadiazole hybrids () show plant growth regulation, but the target’s phenylthio group may favor antimicrobial over agrochemical uses .

Anti-Inflammatory and Enzyme Inhibition

- Pyrazole-Carboxamide Derivatives : Analogs like 4-(4-nitrophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide demonstrate anti-inflammatory activity, implying that the target’s phenylthio group could enhance selectivity for inflammatory targets .

- Acetylcholinesterase Inhibition : Piperidinyl-ethylthio derivatives () show strong enzyme inhibition, suggesting that the target’s phenylthio moiety may need optimization for similar efficacy .

Biological Activity

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 355.5 g/mol. The compound features a thiadiazole ring, a phenylthio group, and an amide functional group, which are crucial for its biological interactions.

Anticancer Activity

Research has indicated that compounds within the thiadiazole class exhibit significant anticancer activity . For instance:

- Cytotoxicity Studies : A review highlighted that derivatives similar to this compound demonstrated cytotoxic effects against various human cancer cell lines such as HT-29 (colon cancer) and A431 (skin cancer) . The IC50 values reported for some derivatives were notably low, indicating high potency.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HT-29 | 0.28 |

| Compound B | A431 | 0.52 |

The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways . For example, flow cytometry analyses revealed significant apoptotic cell death in HeLa cancer cells treated with related compounds.

- Inhibition of Angiogenesis : Similar compounds have been evaluated as inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a target implicated in tumor angiogenesis . This inhibition is crucial for preventing tumor growth and metastasis.

- Interaction with Tubulin : Docking studies suggested that certain derivatives interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiadiazole derivatives:

- Study on Anticancer Properties : A study published in Medicinal Chemistry Research reported that specific derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like sorafenib . The study emphasized the importance of structural variations on biological activity.

- Structure–Activity Relationship (SAR) : The nature of substituents on the phenyl ring was shown to influence cytotoxicity significantly. For instance, electron-withdrawing groups enhanced the anticancer activity of certain derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves three key steps:

- Thiadiazole ring formation : React 5-phenyl-1,3,4-thiadiazol-2-amine with thiourea derivatives under reflux with phosphorus oxychloride (POCl₃) as a cyclizing agent .

- Thioether linkage introduction : Use nucleophilic substitution with 2-bromophenylthiol in dimethylformamide (DMF) and a base like triethylamine at 60–80°C .

- Acylation : React with butanoyl chloride in anhydrous dichloromethane under nitrogen atmosphere, monitored by TLC for completion .

- Optimization : Adjust solvent polarity (e.g., DMF vs. acetonitrile), catalyst loading (e.g., 1–5 mol% DMAP), and temperature gradients to improve yields (typically 60–75% post-purification).

Q. What characterization techniques are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify thiadiazole ring protons (δ 7.5–8.2 ppm for aromatic protons) and butanamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 383.08) and fragmentation patterns .

- X-ray crystallography : Use SHELX suite for single-crystal analysis to resolve bond lengths and angles, particularly for the thiadiazole-thioether junction .

Q. What preliminary biological screening assays are recommended for this compound?

- Anticancer activity : MTT assay against HeLa, MCF-7, and A549 cell lines (IC₅₀ values <50 µM suggest potency) .

- Antimicrobial testing : Broth microdilution for MIC determination against S. aureus and E. coli .

- Enzyme inhibition : Fluorescence-based assays for COX-2 or HDAC targets, given structural similarity to known inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound's bioactivity?

- Substituent variation : Systematically replace phenyl groups with electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups to modulate electronic effects on thiadiazole-thioether interactions .

- Backbone modification : Compare butanamide with shorter (propanamide) or branched (isobutanamide) chains to assess steric effects on target binding .

- In silico docking : Use AutoDock Vina to predict binding affinities with proteins like EGFR (PDB: 1M17) and validate via molecular dynamics simulations .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Case example : If one study reports potent anticancer activity (IC₅₀ = 10 µM) but another shows no effect, consider:

- Assay conditions : Differences in cell line passage numbers, serum concentrations, or incubation times .

- Compound purity : Re-analyze via HPLC (>95% purity required) and confirm solubility in DMSO/PBS .

- Dose-response validation : Repeat assays with 8-point dilution series and include positive controls (e.g., doxorubicin) .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Flow chemistry : Implement continuous-flow reactors for thiadiazole cyclization (residence time: 20 min, 100°C) to reduce side-product formation .

- Catalyst recycling : Use immobilized base catalysts (e.g., polymer-supported DMAP) in acylation steps to minimize waste .

- In-line monitoring : Employ FTIR or Raman spectroscopy for real-time reaction tracking and automated quenching .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.